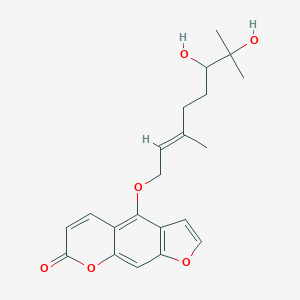

6',7'-Dihydroxybergamottin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6’,7’-Dihydroxybergamottin is a naturally occurring furanocoumarin found in citrus fruits such as grapefruits, pomelos, and sour oranges . This compound is known for its significant role in the “grapefruit effect,” where it influences the metabolism of various pharmaceutical drugs by inhibiting cytochrome P450 enzymes, particularly CYP3A4 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6’,7’-Dihydroxybergamottin typically involves the extraction from natural sources like grapefruit juice. The compound can be isolated using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of 6’,7’-Dihydroxybergamottin is primarily achieved through the extraction from citrus fruits. The process involves juicing the fruits, followed by solvent extraction and purification using chromatographic methods .

Análisis De Reacciones Químicas

Types of Reactions: 6’,7’-Dihydroxybergamottin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of 6’,7’-epoxybergamottin.

Reduction: Although less common, reduction reactions can modify the furanocoumarin structure.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Solvents: Ethanol, methanol, and dichloromethane are frequently used solvents in these reactions.

Major Products:

6’,7’-Epoxybergamottin: Formed through oxidation.

Various Derivatives: Formed through substitution reactions at the hydroxyl groups.

Aplicaciones Científicas De Investigación

Cytochrome P450 Inhibition

6',7'-Dihydroxybergamottin is primarily known for its ability to inhibit CYP3A4, leading to increased bioavailability of various drugs metabolized by this enzyme. This inhibition can enhance the efficacy of certain medications while also raising concerns regarding potential toxicity due to elevated drug levels.

- Mechanism of Action : DHB inhibits CYP3A4 through both reversible and mechanism-based inhibition. Studies have shown that DHB's IC50 value for CYP3A4 is significantly lower than that of other known inhibitors, indicating its potent inhibitory effect .

Clinical Implications

The interaction between DHB and drugs metabolized by CYP3A4 has been extensively studied, particularly concerning immunosuppressants like cyclosporine. Grapefruit juice, rich in DHB, has been shown to increase the oral bioavailability of cyclosporine significantly, which is critical for patients requiring precise dosing of this medication .

- Case Study : A study involving healthy volunteers demonstrated that the administration of felodipine with grapefruit juice resulted in a 1.9-fold increase in the drug's plasma concentration compared to plain orange juice. This effect was attributed largely to the presence of DHB .

Potential Therapeutic Uses

Given its ability to modulate drug metabolism, this compound may have therapeutic potential in:

- Enhancing Drug Efficacy : By co-administering DHB with certain medications, clinicians could potentially increase their therapeutic effects without increasing dosages.

- Reducing Procarcinogen Activation : Inhibition of CYP enzymes may also reduce the activation of procarcinogens, thus potentially lowering cancer risk associated with certain drugs .

Quantification and Analysis

The determination of this compound levels in grapefruit juice and other citrus products is essential for understanding its pharmacological impact. High-performance liquid chromatography (HPLC) has been utilized effectively to quantify furanocoumarins in fruit juices.

Mecanismo De Acción

6’,7’-Dihydroxybergamottin exerts its effects primarily by inhibiting the activity of cytochrome P450 enzymes, especially CYP3A4 . This inhibition occurs through the formation of a stable complex with the enzyme, preventing it from metabolizing various substrates. The compound’s molecular targets include the active site of CYP3A4, where it binds and blocks the enzyme’s activity .

Comparación Con Compuestos Similares

Bergamottin: Another furanocoumarin found in citrus fruits, structurally similar to 6’,7’-Dihydroxybergamottin.

6’,7’-Epoxybergamottin: An oxidation product of 6’,7’-Dihydroxybergamottin.

Bergaptol: A metabolite of bergamottin with similar inhibitory effects on CYP3A4.

Uniqueness: 6’,7’-Dihydroxybergamottin is unique due to its potent inhibitory effect on CYP3A4, which is more pronounced compared to other similar compounds . This makes it particularly significant in the study of drug metabolism and interactions.

Propiedades

Número CAS |

145414-76-2 |

|---|---|

Fórmula molecular |

C21H22O6 |

Peso molecular |

370.4 g/mol |

Nombre IUPAC |

5-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2,3-dihydroxyfuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C21H22O6/c1-12(2)5-4-6-13(3)7-8-25-16-11-19(22)26-17-10-18-15(9-14(16)17)20(23)21(24)27-18/h5,7,9-11,23-24H,4,6,8H2,1-3H3/b13-7+ |

Clave InChI |

AUZPHAXYXPXQGF-NTUHNPAUSA-N |

SMILES |

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O |

SMILES isomérico |

CC(=CCC/C(=C/COC1=CC(=O)OC2=CC3=C(C=C21)C(=C(O3)O)O)/C)C |

SMILES canónico |

CC(=CCCC(=CCOC1=CC(=O)OC2=CC3=C(C=C21)C(=C(O3)O)O)C)C |

Apariencia |

A crystalline solid |

Sinónimos |

6,7-DHB; 4-[[(2E)-6,7-Dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.